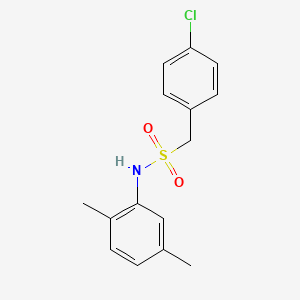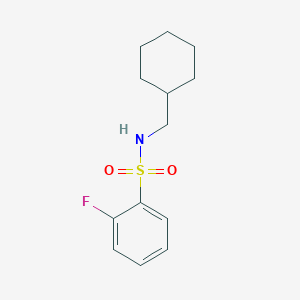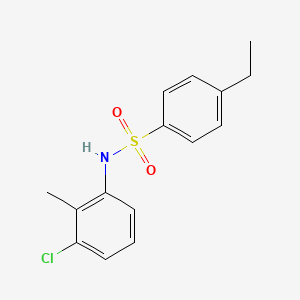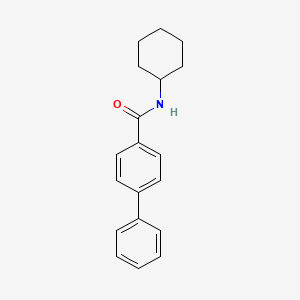![molecular formula C21H11N3O4S2 B10966133 2-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10966133.png)
2-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a benzothiazole moiety, a nitrophenyl group, and an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, followed by the introduction of the nitrophenyl group through nitration reactions. The final step involves the formation of the isoindole dione structure through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-nitrophenyl]-1H-isoindole-1,3(2H)-dione
- 2-[3-(1,3-benzothiazol-2-ylsulfanyl)-6-nitrophenyl]-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the benzothiazole moiety and the nitrophenyl group contributes to its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C21H11N3O4S2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H11N3O4S2/c25-19-15-5-1-2-6-16(15)20(26)23(19)12-9-13(24(27)28)11-14(10-12)29-21-22-17-7-3-4-8-18(17)30-21/h1-11H |
InChI Key |
DZIZDSOZVIIWOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)SC4=NC5=CC=CC=C5S4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Methoxy-5-methylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10966051.png)
![4-(tetrahydrofuran-2-ylcarbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B10966058.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B10966072.png)
![3-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B10966074.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-4-fluorobenzamide](/img/structure/B10966093.png)
![1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10966104.png)


![1-(2-Methoxyphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B10966113.png)

![1-[1-(Thiophen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10966125.png)


